molecular formula C19H19F2N3O3S B2836235 2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380040-76-4

2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2836235
CAS No.: 2380040-76-4
M. Wt: 407.44
InChI Key: XHISDAIPQCPESQ-UHFFFAOYSA-N
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Description

2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. Common synthetic routes include:

    Formation of the Piperidine Intermediate: This step often involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridine Intermediate: This can be achieved through various methods, including the reaction of a nitrile with a halopyridine under basic conditions.

    Coupling of Intermediates: The final step involves coupling the piperidine and pyridine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[(2,4-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
  • 2-[[1-[(2,6-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Uniqueness

The unique combination of the difluorophenyl group and the piperidine and pyridine rings in 2-({1-[(2,5-Difluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.

Properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S/c20-17-3-4-18(21)16(9-17)13-28(25,26)24-7-1-2-15(11-24)12-27-19-8-14(10-22)5-6-23-19/h3-6,8-9,15H,1-2,7,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHISDAIPQCPESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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